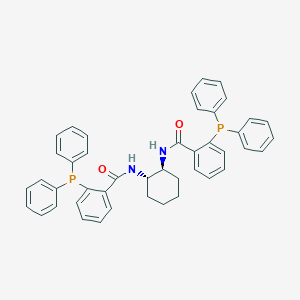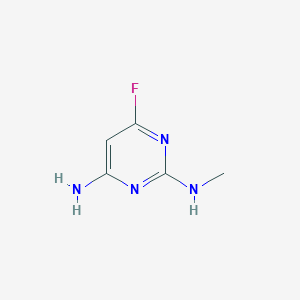![molecular formula C16H17ClN2O5 B070465 2-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid;morpholine CAS No. 180179-64-0](/img/structure/B70465.png)
2-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid;morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycine, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)-, compd. with morpholine (1:1) is a chemical compound with the molecular formula C16H17ClN2O5 and a molecular weight of 352.77 g/mol. This compound is known for its unique structure, which combines glycine and morpholine with a naphthalene derivative.
Métodos De Preparación
The synthesis of 2-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid;morpholine involves several steps. Typically, the synthetic route includes the reaction of glycine with 3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl chloride in the presence of a base to form the intermediate product. This intermediate is then reacted with morpholine to yield the final compound. The reaction conditions often involve controlled temperatures and specific solvents to ensure the desired product is obtained .
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the naphthalene ring or other parts of the molecule.
Substitution: The chlorine atom in the naphthalene ring can be substituted with other groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Aplicaciones Científicas De Investigación
2-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid;morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential effects on biological systems.
Medicine: It is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets. The naphthalene derivative part of the molecule can interact with enzymes or receptors, potentially inhibiting or activating their functions. The glycine and morpholine components may also contribute to its overall activity by enhancing its binding affinity or stability .
Comparación Con Compuestos Similares
Similar compounds to 2-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid;morpholine include:
N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)glycine: This compound lacks the morpholine component, which may affect its overall activity and properties.
L-Leucine, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)-, compd. with morpholine (11): This compound uses L-Leucine instead of glycine, which can result in different biological and chemical properties.
The uniqueness of this compound lies in its specific combination of glycine, morpholine, and the naphthalene derivative, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
180179-64-0 |
|---|---|
Fórmula molecular |
C16H17ClN2O5 |
Peso molecular |
352.77 g/mol |
Nombre IUPAC |
2-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid;morpholine |
InChI |
InChI=1S/C12H8ClNO4.C4H9NO/c13-9-10(14-5-8(15)16)12(18)7-4-2-1-3-6(7)11(9)17;1-3-6-4-2-5-1/h1-4,14H,5H2,(H,15,16);5H,1-4H2 |
Clave InChI |
GBXXHPUYVBOCQW-UHFFFAOYSA-N |
SMILES |
C1COCCN1.C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NCC(=O)O |
SMILES canónico |
C1COCCN1.C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NCC(=O)O |
Key on ui other cas no. |
180179-64-0 |
Sinónimos |
Glycine, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)-, compd. wi th morpholine (1:1) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


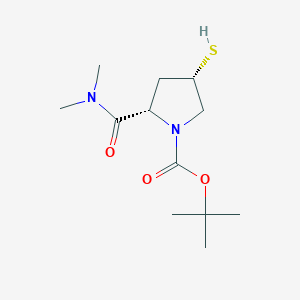
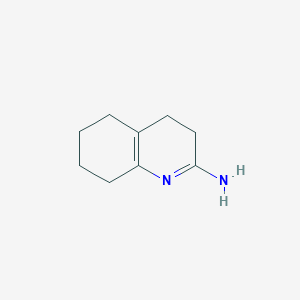
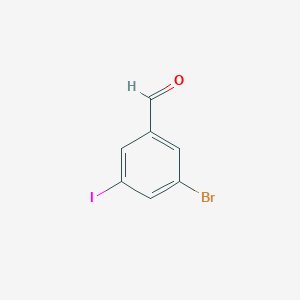
![8-Azabicyclo[3.2.1]octan-3-amine](/img/structure/B70386.png)

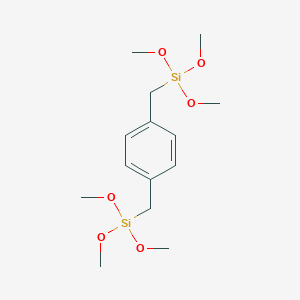

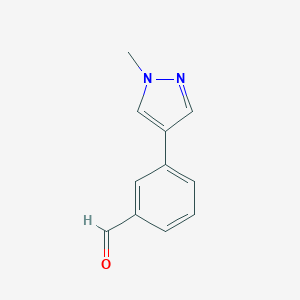
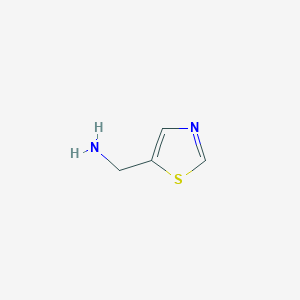
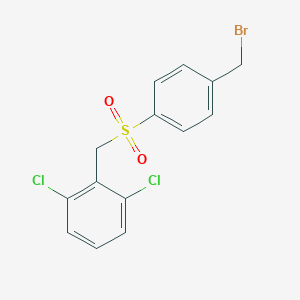
![N,N,10,16-tetramethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B70410.png)

